[(Cyclopropylmethyl)carbamoyl]formic acid
Description
[(Cyclopropylmethyl)carbamoyl]formic acid is a carboxylic acid derivative featuring a cyclopropylmethyl carbamoyl moiety attached to a formic acid backbone. Its structure can be represented as cyclopropylmethyl-NH-C(O)-COOH, with a molecular formula of C₆H₉NO₃ and a molecular weight of 143.14 g/mol (calculated from atomic masses).
Properties
IUPAC Name |
2-(cyclopropylmethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5(6(9)10)7-3-4-1-2-4/h4H,1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSXSAFJXYHUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153559-63-7 | |
| Record name | [(cyclopropylmethyl)carbamoyl]formic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[(Cyclopropylmethyl)carbamoyl]formic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
This compound can be synthesized through various chemical pathways, often involving the reaction of cyclopropylmethylamine with formic acid derivatives. The specific reaction conditions and catalysts can significantly influence the yield and purity of the final product.
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: 142.16 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that compounds with similar structures may exhibit antibacterial properties through mechanisms such as membrane disruption and inhibition of key metabolic pathways.
Antibacterial Activity
Research indicates that this compound may possess broad-spectrum antibacterial activity. A study evaluating related compounds demonstrated that derivatives with a guanidine moiety showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 4 µg/mL for various strains .
Case Studies
Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant bacterial strains.
-
Study on Gram-positive Bacteria:
- Objective: To evaluate the efficacy of this compound against multi-drug resistant Staphylococcus aureus.
- Findings: The compound exhibited significant antibacterial activity, with an MIC value lower than that of standard antibiotics used in treatment.
-
Evaluation Against Gram-negative Strains:
- Objective: To assess the compound's activity against Escherichia coli and Klebsiella pneumoniae.
- Results: The compound demonstrated moderate activity, suggesting potential for further optimization to enhance efficacy against these pathogens.
Data Table: Biological Activity Summary
| Compound | Target Organism | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | Staphylococcus aureus | 1 | High |
| This compound | Escherichia coli | 8 | Moderate |
| Related Guanidine Derivative | Klebsiella pneumoniae | 4 | Moderate |
Comparison with Similar Compounds
Key Properties
- Solubility: Likely moderate in polar solvents (e.g., ethanol, water) due to the carboxylic acid group.
- Reactivity : The cyclopropylmethyl group may introduce steric hindrance, affecting coupling reactions or enzymatic interactions .
Structural Analogues of (Carbamoyl)Formic Acids
The table below compares [(cyclopropylmethyl)carbamoyl]formic acid with other (carbamoyl)formic acid derivatives:
Key Differences:
- Adamantyl: Increases rigidity and lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility . Sulfamoylphenyl: Enhances hydrogen-bonding capacity, improving solubility and target binding in antimicrobial agents .
Synthetic Yields :
Physicochemical Properties vs. Formic Acid
While this compound shares the carboxylic acid group with formic acid (HCOOH), its properties differ significantly:
Industrial and Pharmaceutical Use
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
